molecular formula C18H22N2O4S B12188915 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B12188915
M. Wt: 362.4 g/mol
InChI Key: MGQBASJRSSPROB-UHFFFAOYSA-N
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Description

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with a thiazole-based substituent. The thiazole ring is substituted at position 2 with a 3-methoxyphenyl group and at position 4 with a methyl group, while the carbonyl-amino linkage connects the heterocycle to the hexanoic acid chain.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

6-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-12-16(17(23)19-10-5-3-4-9-15(21)22)25-18(20-12)13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

MGQBASJRSSPROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the hexanoic acid moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and methoxyphenyl group can participate in binding interactions, while the hexanoic acid moiety can influence the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, biological activity (where available), and synthetic routes.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Synthesis Highlights References
6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid Hexanoic acid linked to 4-methyl-2-(3-methoxyphenyl)thiazole-5-carbonyl via amide bond Not explicitly reported; inferred potential for receptor modulation or enzyme inhibition Likely involves amide coupling of thiazole-carboxylic acid with hexanoic acid amine
(S)-β3CbzK (S1) β-linked hexanoic acid with benzyloxycarbonyl-protected amine Genetic code expansion in synthetic biology Solid-phase peptide synthesis (SPPS)
6-[4-[[[2-(1H-tetrazol-5-yl)phenoxy]phenyl]carbamoyl]phenoxy]hexanoic acid Hexanoic acid with tetrazole-containing aryl ether and carbamoyl groups Potential angiotensin II receptor antagonism (inferred from tetrazole pharmacophore) Multi-step coupling of tetrazole and phenoxy intermediates
Hexanoic acid, 6-[[4-(dimethylamino)benzoyl]amino]- (CAS 193550-99-1) Hexanoic acid with 4-dimethylaminobenzoyl amide Not reported; possible use in fluorescent probes or drug delivery systems Amide bond formation between 4-(dimethylamino)benzoic acid and hexanoic acid amine
2-(4-Methyl-5-thiazolyl)ethyl hexanoate (HMDB0032421) Thiazole-ethyl ester of hexanoic acid Metabolite with possible signaling or biosynthetic roles Esterification of hexanoic acid with thiazole-ethanol derivative

Key Observations

Structural Diversity in Hexanoic Acid Derivatives: The target compound’s thiazole-amide motif distinguishes it from esters (e.g., HMDB0032421 ) and β-amino acids (e.g., S1 ). The 3-methoxyphenyl group may enhance lipophilicity compared to dimethylamino-substituted analogs (CAS 193550-99-1 ).

Biological Activity :

  • While direct data for the target compound are lacking, structurally related compounds exhibit diverse activities. For example, β3CbzK (S1) is used in genetic code expansion , while tetrazole derivatives are common in antihypertensive agents . Thiazole derivatives often target kinases or GPCRs due to their aromatic and heterocyclic nature.

Synthetic Routes: The target compound likely requires synthesis of the thiazole-carboxylic acid intermediate, followed by amide coupling with 6-aminohexanoic acid. Similar strategies are employed for CAS 193550-99-1 and HMDB0032421 .

Biological Activity

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiazole ring, a methoxyphenyl group, and an amino acid moiety, which may contribute to its pharmacological properties. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can be summarized as follows:

Property Details
IUPAC Name 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
Molecular Formula C16H20N2O3S
Molecular Weight 320.41 g/mol
Functional Groups Thiazole, Methoxy, Amine

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that the compound may influence pathways related to cell proliferation and apoptosis, particularly in cancerous cells.

Anticancer Properties

Research has indicated that compounds containing thiazole rings exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can inhibit the growth of various cancer cell lines through:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.

A notable study demonstrated that thiazole derivatives can inhibit mitotic kinesins such as HSET (KIFC1), which are crucial for proper spindle formation during cell division. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacteria and fungi. The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane permeability and bioactivity against microbial pathogens.

Case Studies

  • Inhibition of HSET : A study focused on thiazole-based compounds showed micromolar inhibition of HSET with significant selectivity against other mitotic kinesins. This highlights the potential of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid as a lead compound for developing targeted anticancer therapies .
  • Antimicrobial Screening : Preliminary tests on thiazole derivatives indicated broad-spectrum antimicrobial activity. Compounds similar to 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid were effective against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections.

Research Findings

Recent investigations into the biological activities of thiazole derivatives have revealed several promising outcomes:

Study Focus Findings
Anticancer ActivityInduction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial PotentialEffective against multiple bacterial strains.

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